![molecular formula C14H11N3O3 B4673577 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group at the 5-position and a dione functionality at the 2,4-positions.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Pi3k inhibitors generally affect the pi3k/akt/mtor pathway, which is involved in cell growth, proliferation, and survival . Inhibition of this pathway can lead to decreased cell growth and proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and metabolized in the liver . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and permeability .
Result of Action
Similar compounds that inhibit pi3k or protein tyrosine kinases can lead to decreased cell growth and proliferation, potentially making them useful in the treatment of certain types of cancer .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are not fully explored yet. Derivatives of pyrido[2,3-d]pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions suggest that this compound might interact with similar enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Given the known activities of related compounds, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the activities of related compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given the known activities of related compounds, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dione functionality can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of methoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyridopyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key regulator in cell growth and proliferation pathways. Inhibition of this pathway can lead to decreased tumor growth and proliferation, making these compounds potential candidates for cancer therapy .
Antimicrobial Properties
The compound has shown promise in exhibiting antimicrobial activity against various pathogens. Its structural components may interact with microbial targets, leading to inhibition of growth or cell death . Further studies are needed to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By targeting specific inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation .
Analgesic Potential
There is emerging evidence that compounds similar to this compound may have analgesic effects. This could be attributed to their ability to modulate pain signaling pathways .
Synthesis of Novel Compounds
As a versatile building block in organic synthesis, this compound can serve as a precursor for developing more complex heterocyclic compounds with tailored biological activities .
Case Study 1: PI3K Inhibition
In a study examining the effects of pyrido[2,3-d]pyrimidines on cancer cells, researchers found that derivatives similar to this compound effectively inhibited PI3K activity in vitro. This inhibition correlated with reduced cell viability in various cancer cell lines .
Case Study 2: Antimicrobial Screening
A recent screening of various pyridopyrimidine derivatives revealed that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of pyridopyrimidines indicated that compounds like this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Similar structure but with different substituents at the 5-position.
Pyrido[2,3-d]pyrimidin-7-ones: Similar core structure but with different functional groups at the 7-position.
Uniqueness
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridopyrimidines .
Biological Activity
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group at the 5-position and a dione functionality at the 2 and 4 positions. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential metabolic pathways in microorganisms.
Anticancer Properties
One of the most promising areas for this compound is its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. Specifically, compound 6 (A-484954) was found to have an IC50 value of 420 nM against eEF-2K in breast cancer cells (MDA-MB-231) .
Enzyme Inhibition
The compound has shown promise as a selective inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Selectivity ratios for various DHFR isoforms indicate that modifications to the pyrido[2,3-d]pyrimidine structure can enhance potency against specific pathogens while minimizing effects on human enzymes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, some studies have reported moderate anti-inflammatory effects associated with this compound. For example, in animal models of induced edema, certain derivatives exhibited significant reductions in swelling .
Table: Summary of Biological Activities
Case Study: eEF-2K Inhibition
A detailed study focused on the inhibition of eEF-2K by pyrido[2,3-d]pyrimidine derivatives. Compound 6 demonstrated significant efficacy in reducing eEF-2K activity in vitro. The study utilized radioactive assays to measure kinase activity and establish structure-activity relationships among various derivatives .
Molecular Modeling Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their targets. For instance, crystal structures have been used to explain selectivity for pathogen-specific DHFR over human DHFR based on structural interactions within the binding pocket .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-5-3-2-4-8(10)9-6-7-15-12-11(9)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBDDKWKPQGUAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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